molecular formula C16H15N3O2S B2889991 N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690250-02-3

N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2889991
CAS No.: 690250-02-3
M. Wt: 313.38
InChI Key: NURSLTMIXGKADE-UHFFFAOYSA-N
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Description

“N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a complex organic compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of such compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by a pyridopyrimidine core, which is a combination of pyrimidine and pyridine rings . The compound also contains a cyclopentyl group attached to the nitrogen atom and a carboxamide group attached to the 2-position of the pyrimidine ring.


Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidines are diverse and depend on the specific substituents present in the molecule. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .

Scientific Research Applications

Synthesis and Chemical Reactions

N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is involved in various chemical reactions and synthetic processes, contributing to the development of novel compounds with potential biological activities. For instance, reactions with hydroxylamine hydrochloride produce new cyclization products via ring cleavage of the pyrimidine component, leading to the formation of N-[2-([1,2,4]oxadiazol-5-yl)thieno[2,3-b]pyridin-3-yl]formamide oximes. This process is pivotal in exploring the chemical space around the thienopyrimidine scaffold, facilitating the discovery of compounds with inhibitory activity against different lipoxygenases, albeit with limited chemical stability (Okuda et al., 2015); (Vieweg et al., 1992).

Biological Activities

The compound serves as a precursor in the synthesis of thienopyrimidine derivatives, which are investigated for their antimicrobial and anti-inflammatory properties. The addition of various groups to the thieno[2,3-d]pyrimidine heterocyclic ring has shown to enhance its antibacterial, antifungal, and anti-inflammatory activities, making it a significant molecule for developing new therapeutic agents (Tolba et al., 2018).

Antifolate Inhibitors

This compound derivatives have been synthesized as selective folate receptor alpha and beta substrates and antitumor agents. These compounds exhibit potent growth inhibition of tumor cells expressing folate receptors and have been identified to inhibit glycinamide ribonucleotide formyltransferase and AICA ribonucleotide formyltransferase, showcasing a unique mechanism distinct from other known antifolates (Deng et al., 2009).

Gastroprotective Activity

Investigations into the cytoprotective effects of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which include this compound, have identified compounds with significant gastroprotective effects against mucosal lesions induced by acidified ethanol in rats. This suggests potential applications of these compounds as prophylactic agents against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).

Anticonvulsive Activity

The compound is also utilized in the synthesis of cyclopenta[4′,5′]pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives, which are further explored for their anticonvulsive and predicted tranquilizer activities. This highlights the versatility of this compound in the development of potential therapeutic agents for neurological conditions (Sirakanyan et al., 2013).

Future Directions

The future directions for research on “N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” could include further exploration of its potential therapeutic uses, given the biological activity of related pyridopyrimidines . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis.

Properties

IUPAC Name

N-cyclopentyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-14(17-10-5-1-2-6-10)12-9-11-15(22-12)18-13-7-3-4-8-19(13)16(11)21/h3-4,7-10H,1-2,5-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURSLTMIXGKADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329988
Record name N-cyclopentyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57265602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690250-02-3
Record name N-cyclopentyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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